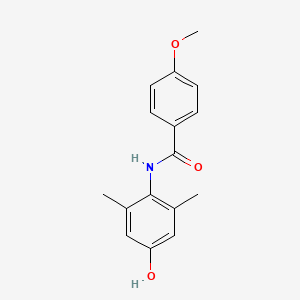

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide" is a chemical compound with notable molecular and structural characteristics. Its analysis and understanding are vital in various scientific fields, including chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds related to N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide often involves acylation reactions. For example, the related compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined using single crystal X-ray diffraction and DFT calculations. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was found to crystallize in the monoclinic P2₁/c space group, and its geometry was evaluated under different models (Karabulut et al., 2014).

Chemical Reactions and Properties

In the realm of chemical reactions, these benzamides can undergo various transformations. For instance, the benzamide functionality in related compounds has been explored for reactions like tritium/hydrogen exchange (Hong et al., 2015).

Physical Properties Analysis

The physical properties of such compounds can be characterized using techniques like NMR, IR, and GC-MS, as seen in the characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

Chemical properties often involve the study of intramolecular interactions, hydrogen bonding, and molecular conformations. For example, 2-hydroxybenzamide and 2-methoxybenzamide displayed intramolecular hydrogen bonding in their gas-phase structures (Aarset et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Molecular Interactions

- Synthesis Processes : Studies have explored the synthesis of related compounds, providing insights into chemical reactions and structural configurations. For example, the preparation of pyrimidine derivatives involves cyclization reactions, offering knowledge about chemical synthesis methods (Zhao, 2002).

- Molecular Structure Analysis : Research on similar benzamide derivatives like N-3-hydroxyphenyl-4-methoxybenzamide has been conducted, involving acylation reactions and structural characterization through techniques like X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Pharmacological Research and Bioactivity

- Potential Pharmaceutical Applications : Various studies have synthesized and evaluated benzamide derivatives for their pharmacological activities. For instance, N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives have been investigated for gastrointestinal prokinetic activities (Sakaguchi et al., 1992).

- Bioactive Properties : Research has been conducted on compounds with benzamide functionalities to assess their bioactivity. This includes the study of dimethyl and diethyl derivatives of N'-(2-hydroxy-3-methoxybenzylidene)formohydrazide ligand for antileishmanial, antiurease, antibacterial, and antifungal activities (Shujah et al., 2013).

Material Science and Environmental Applications

- Adsorption and Removal Studies : Research on the removal of environmental pollutants using benzamide derivatives has been explored. For instance, tertiary amine-functionalized adsorption resins have been studied for the removal of benzophenone-4 from water, demonstrating environmental applications (Zhou et al., 2018).

Other Research Areas

- Chemical Properties and Reactions : Studies have also focused on the chemical properties and reactions of benzamide derivatives. This includes research on the solid-phase peptide synthesis of peptide alkyl-amides and esters using benzamide resins (Nicolás et al., 1992).

- Antioxidant Potential : Benzamide derivatives have been investigated for their antioxidant properties. A study on N-arylbenzamides with various groups revealed their antioxidative potential, providing insights into the design of potent antioxidants (Perin et al., 2018).

Eigenschaften

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZJLIHBVHPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)